REACTION_CXSMILES
|
S1C2NC(C(OCC)=O)=CC=2C=C1.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1C(=O)N([Br:39])C(=O)C1.[Br:40][C:41]1[C:42]2[CH:53]=[CH:52][S:51][C:43]=2[NH:44][C:45]=1[C:46]([O:48][CH2:49][CH3:50])=[O:47]>C(Cl)Cl.CCOC(C)=O>[Br:40][C:41]1[C:42]2[CH:53]=[CH:52][S:51][C:43]=2[NH:44][C:45]=1[C:46]([O:48][CH2:49][CH3:50])=[O:47].[Br:39][C:52]1[S:51][C:43]2[NH:44][C:45]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[C:41]([Br:40])[C:42]=2[CH:53]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(NC1C(=O)OCC)SC=C2
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 23° C. for 1 h in the dark at which time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the entire reaction mixture
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
Separation of the desired products from the byproduct by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min)
|
Duration
|
10 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(NC1C(=O)OCC)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NC(=C2Br)C(=O)OCC)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 mg | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |